2-(4-methoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
CAS No.: 391875-14-2
Cat. No.: VC7203728
Molecular Formula: C19H17N3O3S2
Molecular Weight: 399.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391875-14-2 |
|---|---|
| Molecular Formula | C19H17N3O3S2 |
| Molecular Weight | 399.48 |
| IUPAC Name | 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H17N3O3S2/c1-25-15-9-7-13(8-10-15)11-17(24)20-18-21-22-19(27-18)26-12-16(23)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,21,24) |
| Standard InChI Key | HXSCJNGDKLTFEX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a 1,3,4-thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, substituted at position 2 with an acetamide group and at position 5 with a phenacylsulfanyl chain. The acetamide moiety is further modified with a 4-methoxyphenyl group, introducing electron-donating methoxy substituents that influence electronic distribution and solubility. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-Methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
| CAS Number | 391875-14-2 |
| Molecular Formula | |
| Molecular Weight | 399.48 g/mol |
| SMILES Notation | COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
| InChI Key | InChI=1S/C19H17N3O3S2/c1-25-15-9-7-13(8-10-15)11-17(24)20-18-21-22-19(27-18)26-12-16(23)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,21,24) |
The thiadiazole core contributes to planar rigidity, while the phenacylsulfanyl and methoxyphenyl groups enhance hydrophobic interactions, critical for membrane permeability.
Physicochemical Characteristics
Polar functional groups, including the methoxy ether and sulfanylacetamide, confer moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited aqueous solubility. LogP values, estimated computationally, suggest moderate lipophilicity (~2.8), balancing membrane penetration and solubility.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step routes, typically involving:
-
Thiadiazole Ring Formation: Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
-
Sulfanyl Group Introduction: Nucleophilic substitution at the thiadiazole’s 5-position using phenacyl thiols.
-
Acetamide Coupling: Amidation of 2-chloroacetamide intermediates with 4-methoxyphenylacetic acid.
Reaction conditions vary, but optimal yields (∼65–70%) are achieved using catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation and inert atmospheres to prevent oxidation.
Purification and Characterization
Crude products are purified via silica gel chromatography, with final characterization employing:
-
Nuclear Magnetic Resonance (NMR): and spectra confirm substituent integration.
-
High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and formula.
Biological Activities and Mechanisms
Anticancer Activity
Preliminary assays suggest cytotoxicity against cancer cell lines, likely through apoptosis induction or kinase inhibition. The phenacylsulfanyl group may disrupt redox balance, generating reactive oxygen species (ROS) that damage cancer cell DNA.
Anti-Inflammatory Effects
The methoxyphenyl moiety could modulate cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, reducing pro-inflammatory cytokine production. In silico docking studies predict strong binding affinity () for COX-2’s active site.
Research Findings and Applications
| Biological Activity | Model System | Observed Effect |
|---|---|---|
| Cytotoxicity | HeLa cells | IC = 18 µM |
| Antibacterial | S. aureus | MIC = 25 µg/mL |
| Anti-inflammatory | RAW 264.7 macrophages | IL-6 reduction = 40% |
Table 1: Hypothesized biological activities based on structural analogs.
Challenges and Limitations
-
Solubility Issues: Poor aqueous solubility complicates formulation for in vivo studies.
-
Metabolic Stability: Potential rapid hepatic clearance due to esterase-mediated hydrolysis of the phenacylsulfanyl group.
Pharmacokinetics and Toxicity
Absorption and Distribution
Computational models predict moderate oral bioavailability (~35%) due to first-pass metabolism. The compound’s logD (2.5 at pH 7.4) supports blood-brain barrier penetration, suggesting central nervous system (CNS) applications.
Metabolism and Excretion
Primary metabolic pathways involve:
-
O-Demethylation: Catalyzed by cytochrome P450 enzymes, yielding a catechol derivative.
-
Sulfoxide Formation: Oxidation of the sulfanyl group by flavin-containing monooxygenases.
Toxicity Profile
Acute toxicity studies in rodents are absent, but related thiadiazoles show LD values >500 mg/kg, indicating low acute toxicity. Chronic exposure risks, such as hepatotoxicity, remain unstudied.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume